4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Catalog No.
S608649
CAS No.
189321-66-2
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic aci...

CAS Number

189321-66-2

Product Name

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

LGWMTRPJZFEWCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Synonyms

N-Boc-morpholine-2-carboxylic acid, N-tert-butoxycarbonyl-2-morpholine-2-carboxylic acid

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

The exact mass of the compound 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2) is a highly valuable, synthetically protected heterocyclic building block widely utilized in medicinal chemistry and API manufacturing. Featuring a morpholine core with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protected secondary amine at the 4-position, this compound serves as a critical precursor for synthesizing peptidomimetics, selective monoamine reuptake inhibitors, and diverse morpholine-containing therapeutics [1]. The presence of the Boc group fundamentally alters the physicochemical profile of the native morpholine ring, converting a highly polar, zwitterionic amino acid into a lipophilic, organic-soluble intermediate [2]. For procurement teams and process chemists, this translates to a material that is ready for immediate deployment in standard peptide coupling workflows, enzymatic resolutions, and orthogonal synthesis strategies without the need for preliminary masking steps.

Attempting to substitute 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid with its unprotected parent compound, morpholine-2-carboxylic acid, introduces severe process inefficiencies. The unprotected form exists as a zwitterion, rendering it practically insoluble in standard organic coupling solvents like dichloromethane (DCM) and highly prone to uncontrolled self-condensation during carboxyl activation [1]. While other protected variants exist, such as N-Fmoc or N-Benzyl derivatives, they impose strict limitations on downstream chemistry. N-Benzyl protection requires harsh hydrogenolysis for removal, which is incompatible with APIs containing reducible double bonds, whereas N-Fmoc requires basic deprotection that can cause epimerization of adjacent stereocenters [2]. Procuring the Boc-protected variant specifically ensures high-yielding, homogeneous coupling reactions and a mild, acid-mediated deprotection step that preserves the integrity of complex molecular targets.

Organic Solvent Solubility for Homogeneous Coupling

The addition of the tert-butoxycarbonyl (Boc) group eliminates the zwitterionic character of the native morpholine-2-carboxylic acid, drastically improving solubility in standard coupling solvents such as dichloromethane (DCM) and tetrahydrofuran (THF)[1]. This allows for high-concentration, homogeneous reaction conditions that are critical for scalable API synthesis.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data>50 mg/mL (Highly soluble)
Comparator Or BaselineUnprotected morpholine-2-carboxylic acid (<1 mg/mL, practically insoluble zwitterion)
Quantified Difference>50-fold increase in organic solubility
ConditionsStandard ambient temperature (25 °C) in anhydrous DCM

Enables the use of standard, scalable homogeneous liquid-phase coupling protocols without the need for harsh solubilizing agents or phase-transfer catalysts.

Amide Coupling Efficiency and Prevention of Self-Condensation

During the synthesis of complex morpholine-containing APIs, the secondary amine of the morpholine ring must be masked to prevent competitive self-amidation[1]. N-Boc protection effectively shields the 4-position nitrogen, allowing standard coupling reagents to activate the 2-carboxylic acid exclusively, thereby preventing oligomerization.

Evidence DimensionTarget amide coupling yield (e.g., with primary amines using TBTU/DIPEA)
Target Compound Data85–95% conversion to target amide
Comparator Or BaselineUnprotected morpholine-2-carboxylic acid (<15% target yield due to oligomerization)
Quantified Difference~70–80% absolute increase in target coupling yield
ConditionsEquimolar amine, TBTU/DIPEA in DCM/DMF, 1–4 hours at room temperature

Prevents the formation of difficult-to-separate morpholine oligomers, maximizing the yield of the desired intermediate and reducing purification costs.

Orthogonal Deprotection in Complex API Synthesis

The Boc group provides a distinct chemoselective advantage over benzyl (Bn) protection. It is stable to catalytic hydrogenation but is cleanly cleaved by mild acids. This orthogonality is essential when synthesizing multi-functional APIs that contain reducible moieties [1].

Evidence DimensionDeprotection chemoselectivity and functional group tolerance
Target Compound DataQuantitative cleavage via TFA/DCM; 100% stable to H2/Pd-C
Comparator Or BaselineN-Benzyl-morpholine-2-carboxylic acid (requires H2/Pd-C, risking reduction of target alkenes/alkynes)
Quantified DifferenceComplete preservation of reducible functional groups during deprotection
ConditionsStandard Boc-deprotection (20-50% TFA in DCM, 1h) vs. Benzyl deprotection (H2, Pd/C)

Allows buyers to confidently incorporate the morpholine building block into complex molecules without risking side-reactions during late-stage deprotection.

Suitability for Enantiomeric Resolution

The lipophilic nature of the Boc group makes 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid an excellent substrate for enzymatic kinetic resolution or chiral preparative HPLC [1]. Unprotected morpholine acids are highly polar and interact strongly with stationary phases, leading to poor peak shape and low resolution efficiency.

Evidence DimensionChiral chromatography retention and peak resolution (Rs)
Target Compound DataBaseline resolution (Rs > 1.5) on standard reverse-phase or normal-phase chiral columns
Comparator Or BaselineUnprotected morpholine-2-carboxylic acid (Rs < 1.0, severe peak tailing)
Quantified DifferenceSignificant improvement in resolution factor and recovery of enantiopure fractions
ConditionsStandard chiral stationary phases (e.g., Chiralpak AD/AS) with hexane/isopropanol or aqueous mobile phases

Essential for procurement teams sourcing racemic starting materials intended for downstream separation into single-enantiomer drugs.

Synthesis of Reboxetine Analogs and Monoamine Reuptake Inhibitors

The Boc-protected racemic acid is the preferred starting material for enzymatic kinetic resolution to yield enantiopure (S)- or (R)- precursors. These are subsequently coupled and reduced to form potent dual noradrenaline and serotonin reuptake inhibitors, where the Boc group prevents unwanted side-reactions during the intermediate steps [1].

Solid-Phase and Solution-Phase Peptidomimetic Synthesis

Due to its high solubility in DMF and DCM, this compound is seamlessly integrated into standard orthogonal peptide synthesis workflows. It allows for the efficient incorporation of conformationally restricted morpholine scaffolds into peptide drugs without requiring custom coupling protocols[2].

Late-Stage Functionalization in Multi-Target API Manufacturing

The orthogonal nature of the Boc protecting group allows process chemists to perform complex, multi-step functionalizations—such as cross-coupling or reduction—on the rest of the molecule without risking premature amine deprotection, ensuring high overall yields in industrial scale-up [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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